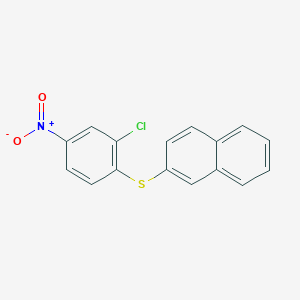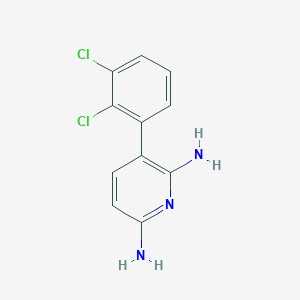
NSC 2614
描述
NSC 2614 is an organic compound belonging to the phenanthrene family It is characterized by a phenanthrene core with a hydroxyl group at the 2-position and hydrogen atoms at the 9 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 2614 can be achieved through several methods. One common approach involves the hydrogenation of 9-phenanthrols using a ruthenium catalyst. The reaction conditions typically include a temperature of 50°C, a hydrogen pressure of 50 atm, and the use of sodium carbonate as an additive in trifluoroethanol as the solvent . Another method involves the base-mediated cyclization of ketones with ketene dithioacetals, which provides this compound in good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using industrial catalysts such as NiMo/Al2O3-USY. These processes are optimized for high yield and efficiency, with reaction conditions tailored to facilitate selective hydrogenation and ring-opening reactions .
化学反应分析
Types of Reactions: NSC 2614 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
科学研究应用
NSC 2614 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation and oxidation reactions.
Industry: It is used in the production of high-performance materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of NSC 2614 and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of SARS-CoV-2 . The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating hydrogen bonding and interaction with various biological targets.
相似化合物的比较
9,10-Dihydrophenanthren-9-ol: Similar in structure but with the hydroxyl group at the 9-position.
Phenanthrene: The parent compound without the hydroxyl group and hydrogenation at the 9 and 10 positions.
9,10-Dihydroanthracene: Another hydrogenated polycyclic aromatic hydrocarbon with similar properties.
Uniqueness: NSC 2614 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective hydrogenation and oxidation reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
5329-90-8 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC 名称 |
9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9,15H,5-6H2 |
InChI 键 |
JCNDWTDGHRLQSX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)O)C3=CC=CC=C31 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B8597689.png)




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one](/img/structure/B8597716.png)
![2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde](/img/structure/B8597732.png)


![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
